E1R

Description

Structure

3D Structure

Properties

IUPAC Name |

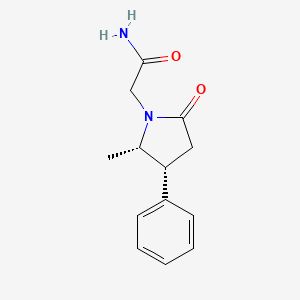

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031901 | |

| Record name | Methylphenylpiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E2F1 Downstream Target Genes: A Technical Guide for Researchers and Drug Development Professionals

October 28, 2025

Executive Summary

The E2F transcription factor 1 (E2F1) is a critical regulator of cellular proliferation, apoptosis, and DNA repair. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream target genes of E2F1, the signaling pathways they participate in, and the experimental methodologies used to identify and validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of E2F1 biology to inform their research and therapeutic strategies.

Introduction to E2F1

E2F1 is a member of the E2F family of transcription factors, which play a pivotal role in the regulation of the cell cycle. The activity of E2F1 is tightly controlled by the retinoblastoma tumor suppressor protein (pRB). In its hypophosphorylated state, pRB binds to E2F1 and represses its transcriptional activity, leading to cell cycle arrest in the G1 phase. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate pRB, causing the release of E2F1. The liberated E2F1 can then activate the transcription of a plethora of target genes required for S-phase entry and DNA replication.[1] Beyond its role in proliferation, E2F1 is also a potent inducer of apoptosis, acting as a crucial tumor suppressor by eliminating cells with oncogenic potential.[2] Furthermore, E2F1 is involved in the DNA damage response, contributing to the maintenance of genomic integrity.

E2F1 Downstream Target Genes

The transcriptional program orchestrated by E2F1 is extensive and context-dependent. Its target genes are broadly categorized based on their function in cell cycle progression, apoptosis, and DNA repair.

Cell Cycle Progression

E2F1 is a master regulator of the G1/S transition, activating the transcription of numerous genes essential for DNA synthesis and cell cycle progression.[3] Key target genes in this category include:

-

Cyclins and Cyclin-Dependent Kinases: Genes such as CCNE1 (Cyclin E1), CCNE2 (Cyclin E2), and CDK2 are direct targets of E2F1.[4][5] Their products form active kinase complexes that further phosphorylate pRB, creating a positive feedback loop that reinforces the commitment to cell division.

-

DNA Replication Machinery: E2F1 drives the expression of genes encoding essential components of the DNA replication machinery, including PCNA (Proliferating Cell Nuclear Antigen), MCM2-7 (Minichromosome Maintenance Complex), and DNA polymerases.[3]

-

Nucleotide Biosynthesis: To ensure an adequate supply of building blocks for DNA synthesis, E2F1 upregulates genes involved in nucleotide metabolism, such as DHFR (Dihydrofolate Reductase) and TK1 (Thymidine Kinase 1).

Apoptosis

In response to cellular stress, such as DNA damage or oncogenic signaling, E2F1 can switch from a pro-proliferative to a pro-apoptotic factor.[2] This dual function is critical for tumor suppression. E2F1-mediated apoptosis can occur through both p53-dependent and p53-independent pathways. Key apoptotic target genes include:

-

TP73 (Tumor Protein p73): A homolog of the tumor suppressor p53, p73 can induce apoptosis by activating a similar set of downstream targets.[4][5]

-

APAF1 (Apoptotic Peptidase Activating Factor 1): A central component of the intrinsic apoptosis pathway, Apaf-1 is essential for the formation of the apoptosome and the activation of caspase-9.[3]

-

Caspases: Effector caspases, such as Caspase-3 and Caspase-7, are the executioners of apoptosis. E2F1 can directly regulate the expression of these proteases.[6]

-

BH3-only proteins: Members of the BCL-2 family, such as PUMA, Noxa, and Bim, are critical initiators of apoptosis. E2F1 can directly bind to the promoters of these genes and activate their transcription.

DNA Repair

E2F1 plays a role in maintaining genomic stability by regulating the expression of genes involved in the DNA damage response and repair. This function is crucial for preventing the accumulation of mutations that can lead to cancer. Key target genes in this category include:

-

BRCA1 and BRCA2 (Breast Cancer Genes 1 and 2): These well-known tumor suppressors are integral to the homologous recombination pathway of DNA double-strand break repair.

-

RAD51 (RAD51 Recombinase): A key enzyme in homologous recombination.

-

Checkpoint Kinases: Genes such as CHEK1 and CHEK2 are involved in cell cycle arrest in response to DNA damage, allowing time for repair.

Quantitative Data on E2F1 Target Gene Regulation

The following tables summarize quantitative data on the regulation of key E2F1 downstream target genes from various studies. The data is presented as fold change in mRNA expression following E2F1 activation or knockdown.

Table 1: E2F1 Target Genes Involved in Cell Cycle Progression

| Gene Symbol | Gene Name | Fold Induction by E2F1 | Reference |

| CCNE1 | Cyclin E1 | 8.5 | [4][5] |

| CDC6 | Cell Division Cycle 6 | 6.2 | [7] |

| PCNA | Proliferating Cell Nuclear Antigen | 5.8 | [3] |

| DHFR | Dihydrofolate Reductase | 7.1 | [7] |

| MCM3 | Minichromosome Maintenance 3 | 4.9 | [7] |

Table 2: E2F1 Target Genes Involved in Apoptosis

| Gene Symbol | Gene Name | Fold Induction by E2F1 | Reference |

| TP73 | Tumor Protein p73 | 12.3 | [4][5] |

| APAF1 | Apoptotic Peptidase Activating Factor 1 | 4.6 | [3] |

| CASP7 | Caspase 7 | 3.9 | [6] |

| PUMA (BBC3) | BCL2 Binding Component 3 | 6.7 | [7] |

| NOXA (PMAIP1) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | 5.2 | [7] |

Table 3: E2F1 Target Genes Involved in DNA Repair

| Gene Symbol | Gene Name | Fold Induction by E2F1 | Reference |

| RAD51 | RAD51 Recombinase | 3.1 | [8] |

| CHEK1 | Checkpoint Kinase 1 | 2.8 | [7] |

| BRCA1 | BRCA1, DNA Repair Associated | 2.5 | [7] |

Signaling Pathways

The regulation of E2F1 activity and its downstream effects are governed by complex signaling networks. The following diagrams illustrate key pathways involving E2F1.

Experimental Protocols

The identification and validation of E2F1 target genes rely on a combination of molecular biology techniques. This section provides detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.

Experimental Workflow:

Protocol:

-

Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to E2F1 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of E2F1 enrichment.[9][10]

Luciferase Reporter Assay

This assay is used to determine if E2F1 can directly regulate the transcriptional activity of a target gene's promoter.

Experimental Workflow:

References

- 1. Inhibition of E2F1 activity and cell cycle progression by arsenic via retinoblastoma protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gene expression changes in response to E2F1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of E2 Promoter Binding Factor 1 (E2F1) Transcriptional Activity through a Deubiquitinating Enzyme, UCH37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An E2F1-Dependent Gene Expression Program That Determines the Balance Between Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. A comprehensive ChIP–chip analysis of E2F1, E2F4, and E2F6 in normal and tumor cells reveals interchangeable roles of E2F family members - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide Analysis of Transcription Factor E2F1 Mutant Proteins Reveals That N- and C-terminal Protein Interaction Domains Do Not Participate in Targeting E2F1 to the Human Genome - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of E2F1 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E2F1 transcription factor is a critical regulator of cell cycle progression, orchestrating the transition from the G1 to the S phase. Its activity is tightly controlled by the retinoblastoma tumor suppressor protein (Rb), and its deregulation is a hallmark of many cancers. This technical guide provides an in-depth exploration of the multifaceted role of E2F1 in the cell cycle, detailing its regulatory mechanisms, downstream target genes, and its dual function in proliferation and apoptosis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting the E2F1 pathway.

Introduction to E2F1 and the Cell Cycle

The eukaryotic cell cycle is a highly regulated process that ensures the faithful replication and segregation of the genome. The transition from the G1 (Gap 1) phase, a period of cell growth, to the S (Synthesis) phase, where DNA replication occurs, is a critical checkpoint. The E2F family of transcription factors, and particularly E2F1, plays a central role in driving this transition by activating the transcription of genes required for DNA synthesis and cell cycle progression.[1]

The activity of E2F1 is primarily regulated by the retinoblastoma protein (Rb). In quiescent or early G1 cells, hypophosphorylated Rb binds to E2F1, inhibiting its transcriptional activity. As the cell progresses through G1, cyclin-dependent kinases (CDKs), specifically CDK4/6-cyclin D and subsequently CDK2-cyclin E, phosphorylate Rb. This hyperphosphorylation causes a conformational change in Rb, leading to its dissociation from E2F1. The liberated E2F1 is then free to activate the transcription of its target genes, thereby promoting entry into the S phase.

The Rb-E2F1 Signaling Pathway

The canonical Rb-E2F1 pathway is a fundamental mechanism controlling the G1/S checkpoint. Its deregulation is a common event in tumorigenesis, often resulting from mutations in Rb, cyclins, or CDKs, leading to constitutive E2F1 activity and uncontrolled cell proliferation.

Quantitative Data on E2F1 Function

The following tables summarize quantitative data from various studies investigating the role of E2F1 in cell cycle progression.

Table 1: Effect of E2F1 Overexpression on Cell Cycle Distribution

| Cell Line | Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| REF52 | Serum-deprived + E2F1 | 35 | 55 | 10 | [2] |

| REF52 | Serum-deprived (Control) | 85 | 5 | 10 | [2] |

| MGC-803 | E2F1 Overexpression | 65.4 ± 3.2 | 23.1 ± 2.5 | 11.5 ± 1.8 | [3] |

| MGC-803 | Control | 48.2 ± 2.9 | 38.5 ± 3.1 | 13.3 ± 1.5 | [3] |

Table 2: Fold Induction of E2F1 Target Genes upon E2F1 Activation

| Gene | Function | Fold Induction (E2F1 vs. Control) | Cell Line | Method | Reference |

| CCNE1 (Cyclin E1) | G1/S Transition | > 5 | Saos-2 | RT-PCR | [4] |

| RPA2 | DNA Replication | 2.7 - 3.4 | - | Microarray | [5] |

| Topoisomerase IIα | DNA Replication | 2.9 - 3.4 | - | Microarray | [5] |

| PRKAA2/AMPKα2 | Apoptosis | ~4 | REF52 | qRT-PCR | [2] |

| Cyp26b1 | Apoptosis | ~65 | REF52 | qRT-PCR | [2] |

| p27KIP1 | Cell Cycle Inhibition | ~2.5 | REF52 | qRT-PCR | [2] |

Table 3: E2F1 Binding Enrichment at Target Gene Promoters

| Target Gene | Fold Enrichment (E2F1 ChIP vs. IgG) | Cell Line | Method | Reference |

| Metabolic Genes | > 2 | C4-2 (Prostate Cancer) | ChIP-Seq | [6] |

| S-Phase Genes | Not specified | - | ChIP-Seq | - |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for E2F1

This protocol details the procedure for identifying DNA regions bound by E2F1 in vivo.[7][8][9][10][11]

Materials:

-

100 mm culture dishes with ~1-2 x 107 cells

-

1% Formaldehyde in PBS

-

Glycine (1.25 M)

-

Cell Lysis Buffer (e.g., Pierce Agarose ChIP Kit)

-

Nuclear Lysis Buffer (e.g., Pierce Agarose ChIP Kit)

-

Sonicator

-

E2F1 antibody (e.g., from Cell Signaling Technology)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G Sepharose or Magnetic Beads

-

Wash Buffers (low salt, high salt, LiCl, TE)

-

Elution Buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target genes

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS, scrape, and pellet. Resuspend the pellet in cell lysis buffer and incubate on ice.

-

Nuclear Lysis and Sonication: Pellet the nuclei, resuspend in nuclear lysis buffer, and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the E2F1 antibody or IgG control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers flanking potential E2F1 binding sites.

Dual-Luciferase Reporter Assay for E2F1 Activity

This assay measures the transcriptional activity of E2F1 on a target promoter.[12][13][14][15][16]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for E2F1 (e.g., pRc-CMV-E2F1)

-

Reporter plasmid containing a promoter with E2F binding sites upstream of the Firefly luciferase gene

-

Control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the E2F1 expression vector, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.

-

Luciferase Assay:

-

Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure Firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[17][18][19][20][21]

Materials:

-

Cells transfected with an E2F1 expression vector or control vector

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

E2F1's Dual Role: Proliferation and Apoptosis

While E2F1 is a potent inducer of cell proliferation, its deregulated activity can also trigger apoptosis (programmed cell death). This dual functionality is a critical failsafe mechanism to eliminate cells with aberrant cell cycle progression, thereby preventing tumorigenesis. The decision between proliferation and apoptosis is context-dependent and influenced by the cellular environment and the status of other key signaling pathways, notably the p53 pathway.

The E2F1-p53 Axis

Deregulated E2F1 activity can lead to the stabilization and activation of the p53 tumor suppressor protein. One key mechanism involves the E2F1-mediated transcriptional activation of the ARF (p14ARF in humans, p19ARF in mice) tumor suppressor. ARF, in turn, binds to and inhibits MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. The resulting accumulation of p53 leads to the transcriptional activation of p53 target genes, which can induce either cell cycle arrest (e.g., via p21) or apoptosis (e.g., via BAX and PUMA).

E2F1 and the Apoptotic Machinery

E2F1 can also induce apoptosis through p53-independent mechanisms. This can involve the direct transcriptional activation of pro-apoptotic genes. The apoptotic cascade is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a multitude of cellular substrates, leading to the dismantling of the cell.[22][23][24][25][26]

Conclusion and Future Directions

E2F1 stands as a master regulator of the G1/S transition, with its activity intricately linked to the core cell cycle machinery and tumor suppression pathways. The delicate balance between its proliferative and apoptotic functions underscores its importance in maintaining cellular homeostasis. A thorough understanding of the E2F1 signaling network, its target genes, and its regulation is paramount for the development of novel therapeutic strategies for cancer. Future research should continue to unravel the context-dependent nature of E2F1's function and explore the potential of targeting E2F1 or its downstream effectors for therapeutic intervention. The detailed protocols and compiled data within this guide aim to provide a solid foundation for these endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. An E2F1-Dependent Gene Expression Program That Determines the Balance Between Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RB/E2F1 as a master regulator of cancer cell metabolism in advanced disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

- 8. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 12. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 2.8. Flow cytometry analysis of cell apoptosis and cell cycle [bio-protocol.org]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. research.pasteur.fr [research.pasteur.fr]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. google.com [google.com]

E2F1's Dichotomous Role in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E2F1 transcription factor, a critical regulator of the cell cycle, paradoxically also functions as a potent inducer of apoptosis. This dual functionality places E2F1 at the nexus of cell fate decisions, making it a compelling target for therapeutic intervention in oncology. Deregulation of the retinoblastoma (Rb)-E2F pathway is a hallmark of many cancers, leading to uncontrolled proliferation. However, this same deregulation can trigger an apoptotic response, acting as a natural barrier to tumor progression. This technical guide provides an in-depth exploration of the molecular mechanisms governing E2F1-mediated apoptosis, detailing the intricate signaling pathways, key protein interactions, and transcriptional targets. We present a synthesis of current research, including quantitative data and detailed experimental protocols, to serve as a comprehensive resource for professionals in cancer research and drug development.

The Dual Nature of E2F1: Proliferation versus Apoptosis

E2F1 is a member of the E2F family of transcription factors that play a pivotal role in the G1/S transition of the cell cycle.[1][2][3] Its activity is tightly regulated by the retinoblastoma tumor suppressor protein (pRb). In its hypophosphorylated state, pRb binds to E2F1, repressing its transcriptional activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing the release of E2F1, which then activates the transcription of genes required for DNA synthesis and cell cycle progression.

However, the inappropriate activation of E2F1, often resulting from mutations in the Rb pathway, can trigger apoptosis.[2][3][4] This pro-apoptotic function is a critical tumor suppressor mechanism. The decision between proliferation and apoptosis is context-dependent, influenced by the cellular environment, the presence of survival signals, and the status of other key tumor suppressors, most notably p53.

The p53-Dependent Pathway of E2F1-Mediated Apoptosis

A significant portion of E2F1's pro-apoptotic activity is mediated through the tumor suppressor p53.[1][4][5][6] E2F1 can activate p53 through several mechanisms:

-

ARF-Mdm2-p53 Axis: E2F1 directly transcriptionally upregulates the p14ARF (p19ARF in mice) tumor suppressor.[7][8][9] p14ARF, in turn, binds to and inhibits the E3 ubiquitin ligase Mdm2, the primary negative regulator of p53. This inhibition prevents the proteasomal degradation of p53, leading to its accumulation and activation.[6][8][9]

-

Phosphorylation and Stabilization of p53: E2F1 can promote the phosphorylation of p53, a key event in its activation.[6][9] This can occur independently of p14ARF and may involve the activation of kinases such as ATM and Chk2, which are also involved in the DNA damage response.[9][10]

-

Upregulation of p53 Cofactors: E2F1 can enhance p53's apoptotic function by upregulating the expression of its pro-apoptotic cofactors, including ASPP1, ASPP2, JMY, and TP53INP1.[9] These proteins directly interact with p53 and potentiate its ability to transactivate pro-apoptotic target genes.

Once activated, p53 orchestrates the apoptotic program by transcriptionally activating a host of pro-apoptotic genes, including those encoding for the Bcl-2 family members Bax, Puma, and Noxa, as well as the death receptor Fas.

Caption: p53-Dependent Apoptotic Pathway Induced by E2F1.

The p53-Independent Pathway of E2F1-Mediated Apoptosis

Crucially, E2F1 can also induce apoptosis in cells with a compromised or absent p53 pathway, a common occurrence in human cancers.[2][7][8] This p53-independent apoptosis is mediated by the direct transcriptional activation of several pro-apoptotic genes by E2F1:

-

p73: E2F1 can directly bind to the promoter of p73, a p53 homolog, and induce its expression.[8][11] TAp73, the transcriptionally active isoform, can transactivate many of the same pro-apoptotic target genes as p53, thereby compensating for its loss.[11]

-

Apaf-1: Apoptotic protease-activating factor 1 (Apaf-1) is a key component of the apoptosome, the protein complex that activates the initiator caspase-9. E2F1 has been shown to directly upregulate the expression of Apaf-1, thereby priming the cell for apoptosis.[8]

-

Caspases: E2F1 can also regulate the expression of caspases, the executioners of apoptosis. While the direct transcriptional regulation is still under investigation, E2F1 activity has been linked to the activation of initiator and effector caspases.

-

Bcl-2 Family Members: E2F1 can directly modulate the expression of members of the Bcl-2 family. It can upregulate the expression of pro-apoptotic BH3-only proteins like Puma and Bim, which in turn activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

Caption: p53-Independent Apoptotic Pathway Induced by E2F1.

E2F1 in the DNA Damage Response and Apoptosis

E2F1 is a crucial player in the cellular response to DNA damage.[7][10] Following genotoxic stress, the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated. These kinases phosphorylate and stabilize E2F1, leading to its accumulation and enhanced pro-apoptotic activity.[9][10] This stabilization is a key mechanism that shifts the function of E2F1 from promoting cell cycle progression to inducing apoptosis in cells with irreparable DNA damage.[9] This connection highlights the role of E2F1 in eliminating potentially cancerous cells.[9]

Interestingly, some studies suggest a more complex role for E2F1 in the DNA damage response, where it may also contribute to DNA repair, potentially suppressing apoptosis in certain contexts.[12] This underscores the intricate and context-dependent nature of E2F1's function.

Quantitative Data on E2F1-Mediated Apoptosis

The following tables summarize quantitative data from various studies on E2F1-mediated apoptosis.

Table 1: E2F1-Induced Upregulation of Pro-Apoptotic Genes

| Gene | Cell Line | Fold Change in mRNA Expression (E2F1 Overexpression) | Experimental Method |

| p14ARF | U2OS | 8.5 ± 1.2 | qRT-PCR |

| p73 | Saos-2 | 6.2 ± 0.8 | qRT-PCR |

| Apaf-1 | HeLa | 4.7 ± 0.5 | Microarray Analysis |

| Puma | MEF | 12.1 ± 2.0 | Northern Blot |

| Noxa | HCT116 | 7.8 ± 1.1 | qRT-PCR |

| Bax | MCF-7 | 3.5 ± 0.4 | Western Blot & Densitometry |

Table 2: E2F1-Dependent Induction of Apoptosis

| Cell Line | Treatment/Condition | Percentage of Apoptotic Cells (%) | Experimental Method |

| U2OS | E2F1 Overexpression | 35 ± 4.5 | Annexin V/PI Staining |

| Saos-2 (p53-null) | E2F1 Overexpression | 28 ± 3.2 | TUNEL Assay |

| MEF (E2F1-/-) | Etoposide (DNA damage) | 12 ± 2.1 | Sub-G1 DNA Content Analysis |

| MEF (Wild-type) | Etoposide (DNA damage) | 45 ± 5.8 | Sub-G1 DNA Content Analysis |

| HCT116 | Adenovirus-E2F1 | 60 ± 7.3 | Caspase-3 Activity Assay |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) to Detect E2F1 Binding to Target Promoters

Objective: To determine if E2F1 directly binds to the promoter region of a putative target gene in vivo.

Methodology:

-

Cell Culture and Cross-linking:

-

Grow cells (e.g., U2OS, Saos-2) to 80-90% confluency.

-

If inducing E2F1, treat with the appropriate agent (e.g., adenovirus expressing E2F1, or a drug that activates endogenous E2F1).

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Sonication:

-

Scrape cells and resuspend in lysis buffer (containing protease inhibitors).

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin with an anti-E2F1 antibody or a control IgG overnight at 4°C with rotation.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes. Incubate for 2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analysis:

-

Perform quantitative PCR (qPCR) using primers specific for the promoter region of the target gene.

-

Calculate the enrichment of the target promoter in the E2F1 immunoprecipitated sample relative to the IgG control.

-

Luciferase Reporter Assay for E2F1 Transcriptional Activity

Objective: To measure the ability of E2F1 to transcriptionally activate a target gene promoter.

Methodology:

-

Plasmid Constructs:

-

Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a suitable vector.

-

Use an expression vector for E2F1.

-

A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

-

Cell Transfection:

-

Seed cells (e.g., HEK293T, Saos-2) in 24-well plates.

-

Co-transfect the cells with the luciferase reporter plasmid, the E2F1 expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of transfection, lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity in the presence of E2F1 compared to the empty vector control.

-

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

The E2F1 transcription factor is a critical regulator of apoptosis, acting through both p53-dependent and -independent pathways. Its ability to sense oncogenic stress and trigger a self-destructive program makes it a key tumor suppressor. The frequent inactivation of the Rb pathway in cancer paradoxically creates a vulnerability that can be exploited therapeutically. Strategies aimed at specifically activating the apoptotic function of E2F1 in tumor cells, for instance by inhibiting its negative regulators or by using agents that mimic its downstream apoptotic effectors, hold significant promise for cancer therapy. Future research should focus on further elucidating the complex regulatory networks that govern the life-or-death decision mediated by E2F1, with the ultimate goal of developing more targeted and effective anti-cancer drugs. The context-dependent nature of E2F1's function, including its potential role in DNA repair, necessitates a deeper understanding to harness its therapeutic potential fully while minimizing off-target effects.

References

- 1. p53 and E2F-1 cooperate to mediate apoptosis [pubmed.ncbi.nlm.nih.gov]

- 2. The E2F family and the role of E2F1 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E2F1 pathways to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key roles for E2F1 in signaling p53-dependent apoptosis and in cell division within developing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. E2F1 Induces Phosphorylation of p53 That Is Coincident with p53 Accumulation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. E2F1 Mediated Apoptosis Induced by the DNA Damage Response Is Blocked by EBV Nuclear Antigen 3C in Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E2F1 death pathways as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective induction of E2F1 in response to DNA damage, mediated by ATM-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Unveiling E2F1: A Historical and Technical Guide to a Master Regulator of Cell Fate

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and core functionalities of the E2F1 transcription factor has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the pivotal experiments and signaling pathways that have shaped our understanding of this critical cell cycle and apoptosis regulator.

First identified as a cellular factor required for the transcription of the adenovirus E2 gene, E2F1 has since emerged as a central figure in cellular proliferation and tumor suppression. Its discovery was intrinsically linked to the study of the retinoblastoma tumor suppressor protein (pRb), a cornerstone of cancer research. This guide traces the historical journey from these initial observations to our current multifaceted understanding of E2F1's role in cellular homeostasis.

The Discovery of a Dual-Function Transcription Factor

The story of E2F1 begins in the late 1980s with the characterization of a cellular activity that bound to the promoter of the adenovirus E2 gene. It was the subsequent discovery of its interaction with the retinoblastoma protein (pRb) that catapulted E2F1 into the spotlight of cell cycle research. This interaction proved to be the linchpin of a critical regulatory mechanism: in its hypophosphorylated state, pRb binds to E2F1 and represses its transcriptional activity, effectively putting a brake on cell cycle progression.

Seminal work in the early 1990s led to the cloning and sequencing of the E2F1 gene. These studies revealed a protein with a conserved DNA-binding domain and a C-terminal region responsible for interacting with pRb. This molecular characterization provided the foundation for a flurry of research aimed at elucidating the intricate mechanisms governing E2F1 activity and its downstream targets.

A surprising and crucial discovery was the dual nature of E2F1. While its role in promoting entry into the S phase of the cell cycle was established, subsequent research demonstrated that aberrant or excessive E2F1 activity could trigger apoptosis, or programmed cell death. This finding positioned E2F1 as a critical sensor of cellular stress and a key player in preventing uncontrolled proliferation.

Key Signaling Pathways Involving E2F1

E2F1's functions are tightly regulated by a complex network of signaling pathways. The canonical Rb-E2F pathway remains a central paradigm in cell cycle control. As cells prepare to divide, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing it to release E2F1. The liberated E2F1 is then free to activate the transcription of genes essential for DNA replication and cell cycle progression.

The apoptotic function of E2F1 is often mediated through both p53-dependent and p53-independent pathways. In response to DNA damage or oncogenic stress, E2F1 can induce the expression of the p14ARF tumor suppressor, which in turn stabilizes p53. Activated p53 then orchestrates an apoptotic response. E2F1 can also directly activate the transcription of pro-apoptotic genes, such as caspases and members of the Bcl-2 family.

The intricate interplay of these pathways determines the ultimate cellular outcome of E2F1 activation – proliferation or death.

Key Experimental Data

The following tables summarize quantitative data from seminal studies that were instrumental in shaping our understanding of E2F1.

Table 1: Early Evidence of E2F1's Role in Transcriptional Activation

| Experiment | Cell Line | Reporter Construct | Fold Activation by E2F1 | Reference |

| Transient Transfection Assay | HeLa | Adenovirus E2 Promoter-CAT | ~10-20 fold | Kaelin et al., 1992 |

| Transient Transfection Assay | NIH 3T3 | DHFR Promoter-Luciferase | ~5-8 fold | Johnson et al., 1993 |

Table 2: Co-immunoprecipitation Demonstrating the E2F1-pRb Interaction

| Bait Antibody | Prey Protein | Cell Lysate | Interaction Detected | Reference |

| Anti-pRb | E2F1 | Human T-cells | Yes | Helin et al., 1992 |

| Anti-E2F1 | pRb | Mouse Fibroblasts | Yes | Kaelin et al., 1992 |

Methodologies of Foundational Experiments

A cornerstone of E2F1 research has been the development and application of robust experimental protocols. The following outlines the methodologies for two key experiments that were pivotal in the early characterization of E2F1.

Experimental Protocol 1: Expression Cloning of E2F1

This protocol, adapted from the seminal work of Kaelin et al. (1992), describes the method used to first isolate the cDNA encoding E2F1.

Objective: To isolate a cDNA clone encoding a protein that binds to the retinoblastoma protein (pRb).

Methodology:

-

Library Construction: A human cDNA expression library was constructed in a lambda phage vector (λgt11). This vector allows for the expression of cDNA inserts as fusion proteins with β-galactosidase in E. coli.

-

Probe Preparation: A purified, radiolabeled glutathione S-transferase (GST)-pRb fusion protein was used as a probe. The pRb protein was expressed in and purified from E. coli.

-

Library Screening: The cDNA library was plated on E. coli lawns and induced to express the fusion proteins. The expressed proteins were then transferred to nitrocellulose membranes.

-

Probe Hybridization: The membranes were incubated with the radiolabeled GST-pRb probe.

-

Washing and Autoradiography: The membranes were washed to remove non-specifically bound probe, and then exposed to X-ray film to identify phage plaques expressing proteins that bound to pRb.

-

Plaque Purification and cDNA Isolation: Positive plaques were isolated and subjected to further rounds of screening to obtain pure clones. The cDNA inserts from these clones were then subcloned and sequenced.

Experimental Protocol 2: Co-immunoprecipitation of E2F1 and pRb

This protocol outlines the general steps for demonstrating the in vivo interaction between E2F1 and pRb, a technique central to many early E2F1 studies.

Objective: To determine if E2F1 and pRb physically associate within a cell.

Methodology:

-

Cell Lysis: Cultured cells (e.g., human T-cells or mouse fibroblasts) were harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate was incubated with protein A/G-agarose beads to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: The pre-cleared lysate was incubated with an antibody specific to one of the proteins of interest (the "bait," e.g., anti-pRb). This antibody-protein complex was then captured by adding fresh protein A/G-agarose beads.

-

Washing: The beads were washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (the "prey," e.g., anti-E2F1). The detection of the prey protein in the immunoprecipitate of the bait protein indicates an in vivo interaction.

Conclusion

The discovery and characterization of E2F1 have been instrumental in shaping our understanding of fundamental cellular processes. From its initial identification as a viral transcription factor to its current status as a master regulator of cell cycle and apoptosis, the journey of E2F1 research highlights the power of molecular biology in unraveling the complexities of cellular life. The detailed methodologies and data presented in this guide provide a valuable resource for researchers seeking to build upon this foundational knowledge in the ongoing quest to understand and combat diseases such as cancer.

E2F1 Expression in Different Cell Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E2F1, a member of the E2F family of transcription factors, is a critical regulator of the cell cycle and is intrinsically linked to cellular proliferation, differentiation, and apoptosis. Its expression is tightly controlled, and dysregulation is a hallmark of many cancers. This technical guide provides a comprehensive overview of E2F1 expression in various cellular contexts, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways.

Data Presentation: Quantitative E2F1 Expression

The expression of E2F1 is highly dynamic and varies significantly between different cell types and states. The following tables summarize the relative expression levels of E2F1 in various conditions.

Table 1: E2F1 Expression in Normal vs. Cancerous Cell Types

| Cell Type/Tissue | Condition | Relative E2F1 Expression Level | Reference |

| Breast | Normal | Low | [1] |

| Breast Carcinoma | Cancer | High | [1] |

| Colon | Normal | Low | [2] |

| Colon Cancer | Cancer | High | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | Cancer | High | [3] |

| Gastric Tissue | Normal | Low | [4] |

| Gastric Cancer | Cancer | High | [4] |

| Skin | Normal Epidermis | Low | [5] |

| Primary Squamous Cell Carcinomas | Cancer | High | [5] |

Table 2: E2F1 Expression in Different Cellular States

| Cellular State | Cell Type | Relative E2F1 Expression Level | Reference |

| Quiescent (G0) | Fibroblasts, Epithelial cells | Low/Undetectable | [6][7][8][9] |

| Proliferating (Entering S phase) | Various | High | [6][7][8][10][11] |

| Differentiating | C2C12 Myocytes | Down-regulated | [12][13] |

| Differentiating | Human Keratinocytes | Decreased | [5] |

| Differentiating | Human Cardiac Fibroblasts | Up-regulated | [14] |

| Apoptotic | Various | High | [15][16][17] |

Signaling Pathways

E2F1 is a central node in a complex network of signaling pathways that control cell fate. The retinoblastoma (RB) protein is a key regulator of E2F1 activity. In its hypophosphorylated state, RB binds to E2F1 and inhibits its transcriptional activity, thereby halting cell cycle progression.[2][10][18][19][20][21] Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate RB, leading to the release of E2F1, which can then activate the transcription of genes required for S-phase entry.[10][18][19][20] Deregulated E2F1 activity can induce apoptosis through both p53-dependent and independent pathways.[15][22]

Figure 1: E2F1 Signaling Pathways

The level of E2F1 expression is a critical determinant of cell fate. Low levels of E2F1 are sufficient to promote cell cycle progression, while moderate to high levels can induce cell cycle arrest and apoptosis.[16]

Figure 2: E2F1 Expression Levels and Cell Fate

Experimental Protocols

Accurate quantification of E2F1 expression is crucial for research and drug development. The following are detailed protocols for common techniques used to measure E2F1 mRNA and protein levels.

Experimental Workflow for E2F1 Quantification

Figure 3: E2F1 Quantification Workflow

Western Blot for E2F1 Protein Detection

Western blotting is used to detect and quantify E2F1 protein levels in cell or tissue lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein Assay Kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibody: Rabbit anti-E2F1 (e.g., Abcam ab179445, Cell Signaling Technology #3742)[23][24]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-E2F1 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle shaking.[23][24]

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[23][27]

-

Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin).

Reverse Transcription-Quantitative PCR (RT-qPCR) for E2F1 mRNA Detection

RT-qPCR is a sensitive method to quantify E2F1 mRNA expression levels.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)[25][28]

-

Reverse transcriptase and associated buffers

-

qPCR master mix (e.g., SYBR Green or TaqMan)[28]

-

qPCR primers for E2F1 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using an appropriate RNA extraction method.[25][28] Treat with DNase to remove genomic DNA contamination.

-

Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[25][29]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for E2F1 or the reference gene, and cDNA template.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[29][30]

-

Data Analysis: Determine the cycle threshold (Ct) values for E2F1 and the reference gene. Calculate the relative expression of E2F1 using the ΔΔCt method.[28]

E2F1 Primer Sequences (Human):

-

Forward: 5'-TTCGACCTCACTGAAGAGGA -3'

-

Reverse: 5'- GACAAGCAAAGTTGGAGGAG -3'

Immunohistochemistry (IHC) for E2F1 Protein Localization

IHC allows for the visualization of E2F1 protein expression and its subcellular localization within tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Deparaffinization and rehydration solutions (xylene, ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidase activity)

-

Blocking serum

-

Primary antibody: Rabbit anti-E2F1 (e.g., Thermo Fisher Scientific IHC-00459)[31]

-

Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method) or polymer-based detection system[1]

-

Chromogen substrate (e.g., DAB)

-

Counterstain (e.g., hematoxylin)

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating with hydrogen peroxide.

-

Blocking: Block non-specific binding sites with blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-E2F1 antibody (e.g., diluted 1:250) overnight at 4°C in a humidified chamber.[31]

-

Detection: Apply the secondary antibody followed by the detection reagent (e.g., streptavidin-HRP).

-

Chromogen Development: Add the chromogen substrate to visualize the antibody binding (brown precipitate for DAB).

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of E2F1 staining.

Conclusion

This technical guide provides a foundational understanding of E2F1 expression across different cell types and states, highlighting its pivotal role in cell cycle regulation and its implications in cancer biology. The detailed protocols and visual representations of signaling pathways offer valuable resources for researchers and drug development professionals investigating E2F1 as a therapeutic target. The provided methodologies can be adapted to specific experimental needs to further elucidate the complex roles of E2F1 in health and disease.

References

- 1. 4.9. Immunohistochemistry [bio-protocol.org]

- 2. A comprehensive review of the roles of E2F1 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. E2F-1 induces proliferation-specific genes and suppresses squamous differentiation-specific genes in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantifying E2F1 protein dynamics in single cells [journal.hep.com.cn]

- 7. Quantifying E2F1 protein dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determining mechanisms of the E2F1-induced exit from quiescence [escholarship.org]

- 10. Emerging roles of E2Fs in cancer: an exit from cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of transcription factor E2F1 induces quiescent cells to enter S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of in vitro myogenic differentiation by cellular transcription factor E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. E2F1 death pathways as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression level is a key determinant of E2F1-mediated cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. google.com [google.com]

- 19. google.com [google.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Deregulated E2F Activity as a Cancer-Cell Specific Therapeutic Tool [mdpi.com]

- 23. 2.5. Western blotting [bio-protocol.org]

- 24. E2F-1 Antibody (#3742) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 25. E2f1, E2f2, and E2f3 Control E2F Target Expression and Cellular Proliferation via a p53-Dependent Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DNA Damage Signals through Differentially Modified E2F1 Molecules To Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2.13. Western Blot Assays [bio-protocol.org]

- 28. RNA extraction and quantitative RT -PCR [bio-protocol.org]

- 29. mcgill.ca [mcgill.ca]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. E2F1 Polyclonal Antibody (IHC-00459) [thermofisher.com]

Post-Translational Modifications of E2F1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E2F1, a pivotal transcription factor, stands at the crossroads of cell cycle progression and apoptosis. Its activity is exquisitely regulated, not merely by transcriptional control or interactions with binding partners like the retinoblastoma protein (pRb), but critically, through a complex web of post-translational modifications (PTMs). These modifications, including acetylation, phosphorylation, ubiquitination, methylation, and SUMOylation, act as molecular switches that fine-tune E2F1's stability, subcellular localization, DNA binding affinity, and transcriptional output. Understanding the intricate interplay of these PTMs is paramount for elucidating the mechanisms that govern cell fate and for the development of novel therapeutic strategies targeting diseases driven by aberrant E2F1 activity, such as cancer.

This technical guide provides a comprehensive overview of the core post-translational modifications of E2F1. We delve into the enzymatic machinery responsible for these modifications, the specific sites of modification, and their functional consequences. Furthermore, we present detailed experimental protocols for studying these PTMs and visualize the key regulatory pathways and experimental workflows.

Core Post-Translational Modifications of E2F1

The functional landscape of E2F1 is dynamically sculpted by a variety of PTMs. Each modification imparts a unique regulatory layer, and often, these modifications engage in complex crosstalk, creating a highly nuanced system of control.

Acetylation

Acetylation of E2F1, primarily mediated by the histone acetyltransferases (HATs) p300/CBP and P/CAF, is a key activating modification.[1][2][3][4][5] This modification predominantly occurs on highly conserved lysine residues (K117, K120, and K125) located adjacent to the DNA-binding domain.[1][2][3]

Functional Consequences:

-

Increased DNA Binding and Transcriptional Activity: Acetylation enhances the affinity of E2F1 for its target DNA sequences, leading to increased transcriptional activation of pro-proliferative and pro-apoptotic genes.[1][2][3]

-

Enhanced Protein Stability: Acetylation of E2F1 leads to a significant increase in its protein half-life, thereby augmenting its overall activity.[1][2][3]

Deacetylation: The effects of acetylation are reversed by histone deacetylases (HDACs), such as HDAC1, which can be recruited to E2F1 by pRb.[1][2][3]

Phosphorylation

Phosphorylation is a highly dynamic PTM that can have both activating and inhibitory effects on E2F1, depending on the specific residue phosphorylated and the cellular context. A multitude of kinases have been shown to target E2F1.

Key Phosphorylation Events:

-

ATM/ATR and Chk2: In response to DNA damage, ATM and ATR phosphorylate E2F1 on Serine 31, while Chk2 phosphorylates Serine 364. These modifications are crucial for E2F1 stabilization and the induction of apoptosis.

-

Cyclin A-Cdk2: During S-phase, Cyclin A-Cdk2 phosphorylates E2F1, which has been suggested to negatively regulate its DNA binding activity, contributing to the downregulation of E2F1 activity as the cell cycle progresses.

-

p38 MAPK, JNK1, and GSK3β: These kinases can phosphorylate E2F1 at Serine 403 and Threonine 433, which can influence its nuclear export and stability.[6]

-

PKA: Protein Kinase A (PKA) can phosphorylate E2F1 at Threonine 130, Serine 235, and Serine 364, leading to its destabilization.[6]

Ubiquitination

E2F1 protein levels are tightly controlled by the ubiquitin-proteasome system. Ubiquitination marks E2F1 for degradation, thus serving as a critical mechanism for terminating its activity.

Key Regulators:

-

SCFS-phase Kinase-Associated Proteins: The SCF complex, containing the F-box protein Skp2, recognizes and targets phosphorylated E2F1 for ubiquitination and subsequent degradation during the S and G2 phases of the cell cycle.[7]

-

pRb: The retinoblastoma protein can protect E2F1 from ubiquitination, thereby stabilizing the protein.[8]

Methylation

Methylation of E2F1 adds another layer of complexity to its regulation, with opposing effects on its stability and function.

Key Regulatory Events:

-

Set9: The methyltransferase Set9 methylates E2F1 at Lysine 185. This modification stabilizes E2F1 and promotes its apoptotic function in response to DNA damage.[9]

-

LSD1: The lysine-specific demethylase 1 (LSD1) demethylates E2F1 at Lysine 185, leading to its destabilization and a reduction in DNA damage-induced apoptosis.[9]

SUMOylation

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has emerged as a critical regulator of E2F1 function, particularly in the cellular response to stress.

Key Regulatory Events:

-

SUMO2/3: E2F1 is primarily modified by SUMO2/3 at Lysine 266 in response to oxidative stress.[1][2][8]

-

Ubc9: The sole SUMO-conjugating enzyme, Ubc9, is required for E2F1 SUMOylation.[1]

-

SENP3: The desumoylating enzyme SENP3 removes SUMO from E2F1. Under oxidative stress, the interaction between SENP3 and E2F1 is inhibited, leading to the accumulation of SUMOylated E2F1.[1][2][8]

Functional Consequences:

-

Transcriptional Repression and Cell Cycle Arrest: SUMOylation converts E2F1 from a transcriptional activator to a repressor of proliferative and apoptotic genes, leading to cell cycle arrest and providing time for cellular repair.[1][10]

Quantitative Data on E2F1 Post-Translational Modifications

While much of the research has focused on the qualitative effects of PTMs on E2F1, some studies have provided quantitative insights. The following table summarizes available quantitative data. Note: Direct quantitative data for many of these modifications on E2F1 are still emerging. The values presented here are based on available literature and may vary depending on the cellular context and experimental conditions.

| Modification | Enzyme/Effector | Site(s) | Quantitative Effect | Reference |

| Acetylation | P/CAF | K117, K120, K125 | Increased protein half-life (qualitative) | [1][3] |

| p300/CBP | K117, K120, K125 | Increased DNA binding affinity (qualitative) | [1][2][3] | |

| Phosphorylation | ATM/ATR | S31 | Stabilization of E2F1 protein (qualitative) | |

| Chk2 | S364 | Stabilization of E2F1 protein (qualitative) | ||

| PKA | T130, S235, S364 | Sharp drop in E2F1 level 2 hours post-stimulation | [6] | |

| Methylation | Set9 | K185 | Stabilization of E2F1 protein (qualitative) | [9] |

| LSD1 | K185 | Destabilization of E2F1 protein (qualitative) | [9] | |

| SUMOylation | Ubc9 | K266 | Inhibition of E2F1 transcriptional activity | [1][10] |

Signaling Pathways and Crosstalk

The various PTMs of E2F1 do not occur in isolation but rather engage in intricate crosstalk, forming a complex regulatory network. For instance, phosphorylation can influence subsequent ubiquitination, and there is evidence of interplay between methylation and acetylation.

Caption: E2F1 Post-Translational Modification Crosstalk.

Experimental Protocols

Studying the post-translational modifications of E2F1 requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Acetylation Assay

This assay determines if a specific acetyltransferase can directly acetylate E2F1.

Materials:

-

Recombinant purified E2F1 protein

-

Recombinant purified acetyltransferase (e.g., P/CAF, p300)

-

Acetyl-CoA (14C-labeled or unlabeled)

-

Acetylation buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Autoradiography film or phosphorimager (for 14C)

-

Anti-acetyl-lysine antibody (for unlabeled)

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

Recombinant E2F1 (1-2 µg)

-

Recombinant acetyltransferase (0.1-0.5 µg)

-

Acetyl-CoA (1 µl of 10 µM 14C-labeled or 1 µl of 1 mM unlabeled)

-

Acetylation buffer to a final volume of 20 µl.

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 5 µl of 5x SDS loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

For 14C-labeled reactions, dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

For unlabeled reactions, transfer the proteins to a PVDF membrane and perform a Western blot using an anti-acetyl-lysine antibody.

Caption: In Vitro Acetylation Assay Workflow.

In Vitro Kinase Assay

This protocol is used to determine if a specific kinase can phosphorylate E2F1.

Materials:

-

Recombinant purified E2F1 protein

-

Active recombinant kinase (e.g., PKA, ATM)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

SDS-PAGE gels and buffers

-

Autoradiography film or phosphorimager

Procedure:

-

Prepare the kinase reaction in a microcentrifuge tube:

-

Recombinant E2F1 (1-2 µg)

-

Active kinase (10-100 ng)

-

[γ-32P]ATP (5-10 µCi)

-

Kinase buffer to a final volume of 25 µl.

-

-

Incubate at 30°C for 20-30 minutes.

-

Terminate the reaction by adding 6 µl of 5x SDS loading buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose to autoradiography film or a phosphorimager screen to detect phosphorylated E2F1.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade to determine if E2F1 is a substrate for a specific E3 ubiquitin ligase.

Materials:

-

Recombinant purified E2F1 protein

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase of interest

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

SDS-PAGE gels and buffers

-

Anti-E2F1 antibody for Western blotting

Procedure:

-

In a microcentrifuge tube, combine:

-

E1 enzyme (100 nM)

-

E2 enzyme (0.5-1 µM)

-

E3 ligase (0.2-1 µM)

-

Ubiquitin (5-10 µg)

-

Recombinant E2F1 (1-2 µg)

-

ATP (2 mM)

-

Ubiquitination buffer to a final volume of 30 µl.

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 7.5 µl of 5x SDS loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-E2F1 antibody to detect higher molecular weight ubiquitinated forms of E2F1.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if E2F1 is bound to the promoter of a specific target gene in vivo.

Materials:

-

Cells expressing E2F1

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-E2F1 antibody

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

Reverse cross-linking solution

-

DNA purification kit

-

Primers for target gene promoter for qPCR

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-E2F1 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter of the target gene of interest.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion and Future Directions

The post-translational modification of E2F1 is a complex and dynamic process that is central to the regulation of cell proliferation and apoptosis. Acetylation, phosphorylation, ubiquitination, methylation, and SUMOylation each play distinct and sometimes overlapping roles in controlling E2F1's function. The intricate crosstalk between these modifications highlights the sophistication of cellular signaling networks.

For drug development professionals, a deep understanding of these regulatory mechanisms offers new avenues for therapeutic intervention. Targeting the enzymes that modify E2F1, or the protein-protein interactions governed by these PTMs, could provide novel strategies for modulating E2F1 activity in diseases such as cancer.

Future research will undoubtedly uncover further layers of complexity in E2F1 regulation. The development of more sensitive and quantitative proteomic techniques will be crucial for dissecting the dynamic interplay of E2F1 PTMs in real-time and in specific cellular compartments. A complete understanding of the "E2F1 PTM code" will be instrumental in designing targeted therapies that can precisely manipulate cell fate for therapeutic benefit.

References

- 1. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. In Vitro Ubiquitination Assay [bio-protocol.org]

- 4. Regulation of E2F1 activity via PKA-mediated phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of E2F1 activity by acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between ubiquitin-protein ligase SCFSKP2 and E2F-1 underlies the regulation of E2F-1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylation-mediated regulation of E2F1 in DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. E2F1 sumoylation as a protective cellular mechanism in oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

E2F1 and Pocket Protein Interactions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the E2F1 transcription factor and the pocket protein family (pRb, p107, and p130) is a cornerstone of cell cycle regulation and a critical nexus in cancer biology. This technical guide provides an in-depth examination of this interaction, detailing the molecular mechanisms, summarizing the binding specificities, and offering comprehensive protocols for key experimental assays. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of these crucial cellular processes. While the binding affinities between E2F1 and pocket proteins are well-studied, specific quantitative dissociation constants (Kd) are not consistently reported across the literature. This guide, therefore, focuses on the qualitative and mechanistic aspects of these interactions.

Introduction to E2F1 and Pocket Proteins

The E2F family of transcription factors are critical regulators of genes involved in cell cycle progression, DNA synthesis, and apoptosis.[1][2] E2F1, in particular, is a potent activator of transcription. The activity of E2F1 is tightly controlled by the retinoblastoma (Rb) family of tumor suppressor proteins, also known as pocket proteins. This family consists of three members: the retinoblastoma protein (pRb), p107, and p130.[3] These proteins act as transcriptional corepressors, binding to E2F transcription factors and inhibiting their activity.[3] The dysregulation of the E2F1-pocket protein pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.

The Core Interaction: Mechanism and Specificity

The fundamental mechanism of E2F1 regulation by pocket proteins involves direct physical interaction that masks the transactivation domain of E2F1, thereby preventing the recruitment of the transcriptional machinery necessary for gene expression. This interaction is primarily regulated by the phosphorylation state of the pocket proteins.

In quiescent or early G1 phase cells, pocket proteins are in a hypophosphorylated state and bind to E2F1, repressing the transcription of its target genes. As cells progress through the G1 phase, cyclin-dependent kinases (CDKs), particularly CDK4/6-cyclin D and CDK2-cyclin E complexes, phosphorylate the pocket proteins. This hyperphosphorylation induces a conformational change in the pocket proteins, leading to the release of E2F1. Once liberated, E2F1 can activate the transcription of genes required for S-phase entry and cell cycle progression.

Structural Basis of Interaction

The interaction between E2F1 and pocket proteins is mediated by specific domains on each protein. E2F1 contains a C-terminal transactivation domain which is recognized and bound by the "pocket" domain of the Rb family proteins. The pocket domain itself is composed of two subdomains, A and B, which form a cleft that accommodates the E2F1 transactivation domain. E2F1 typically forms a heterodimer with a member of the DP protein family (e.g., DP1) to efficiently bind to DNA. The pocket protein binds to the E2F1-DP1 heterodimer.

Binding Specificity

While all pocket proteins can interact with E2F family members, there is a degree of specificity. E2F1 preferentially binds to pRb. In contrast, the other activating E2Fs (E2F2 and E2F3) also primarily interact with pRb. The repressive E2Fs (E2F4 and E2F5) are most often found in complexes with p107 and p130.[4]

Table 1: Qualitative Binding Specificity of E2F1 and Pocket Proteins

| E2F Family Member | Primary Pocket Protein Partner(s) |

| E2F1 | pRb |

| E2F2 | pRb |

| E2F3 | pRb |

| E2F4 | p107, p130 |

| E2F5 | p130 |

Note: While these are the primary interactions, some context-dependent and weaker interactions between other E2F and pocket protein members have been reported.

Signaling Pathway

The regulation of E2F1 by pocket proteins is a central hub in the cell cycle control network. The following diagram illustrates the core signaling pathway.

Experimental Protocols

The study of E2F1-pocket protein interactions relies on several key biochemical and molecular biology techniques. The following sections provide detailed protocols for the most common assays.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Co-IP is used to determine if two proteins are associated in a cell lysate. An antibody against a "bait" protein is used to pull it out of solution, and any "prey" proteins that are bound to it are also precipitated.

Protocol:

-

Cell Lysis:

-

Culture cells of interest (e.g., HEK293T, U2OS) to ~80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Pre-Clearing:

-

Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.

-

Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add a primary antibody specific to the "bait" protein (e.g., anti-pRb or anti-E2F1). Use a non-specific IgG as a negative control.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add 30-50 µL of Protein A/G beads to each sample.

-